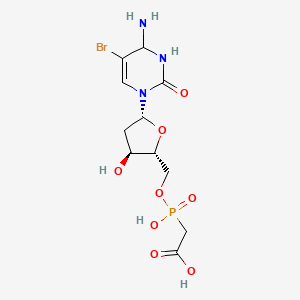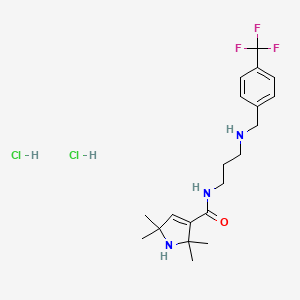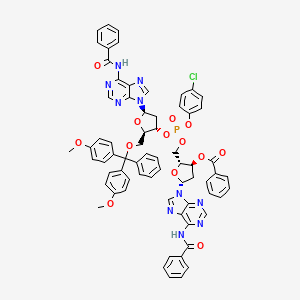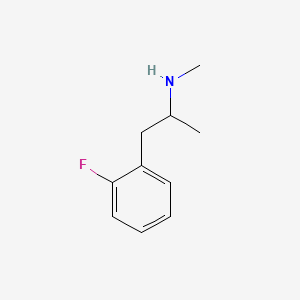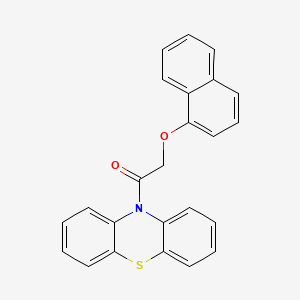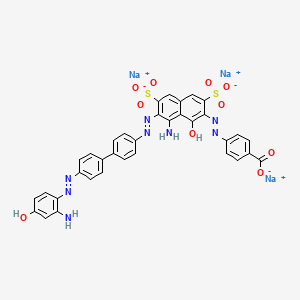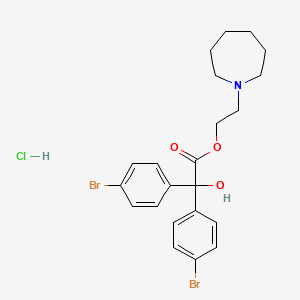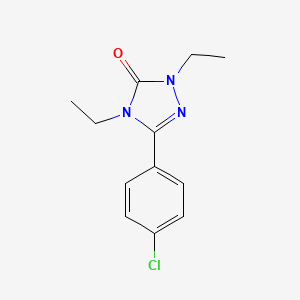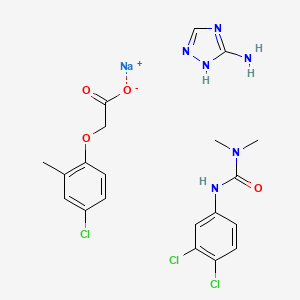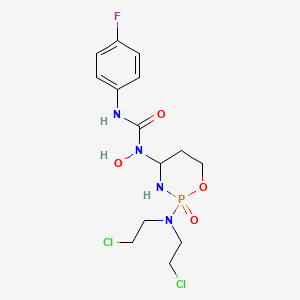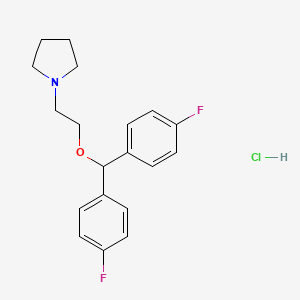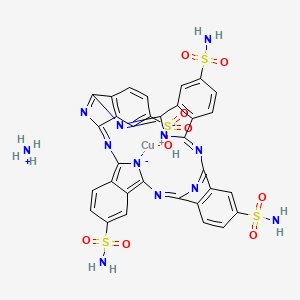
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds widely known for their stability and intense coloration. This particular compound features a copper ion at its core, coordinated by nitrogen atoms, and is further modified with sulphamoyl and sulphonato groups, enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by heating phthalonitrile with a copper salt (such as copper chloride) in the presence of a base (like sodium methoxide) under an inert atmosphere.
Sulphamoylation: The phthalocyanine core is then reacted with sulphamoyl chloride in the presence of a base to introduce the sulphamoyl groups at the 9, 16, and 23 positions.
Sulphonation: The compound is further treated with sulphuric acid or chlorosulphonic acid to introduce the sulphonato group at the 2-position.
Ammonium Salt Formation: Finally, the compound is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated control systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulphamoyl and sulphonato groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phthalocyanines, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Employed as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in dye-sensitized solar cells and as a pigment in inks and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells. The copper ion at the core plays a crucial role in these processes, facilitating electron transfer and redox reactions.
Comparison with Similar Compounds
Similar Compounds
Copper Phthalocyanine: A simpler compound without the sulphamoyl and sulphonato modifications.
Zinc Phthalocyanine: Similar structure but with a zinc ion instead of copper.
Iron Phthalocyanine: Contains an iron ion and exhibits different redox properties.
Uniqueness
Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) is unique due to its specific functional groups, which enhance its solubility, reactivity, and potential applications in various fields. The presence of the copper ion also imparts distinct catalytic and electronic properties compared to other metal phthalocyanines.
Properties
CAS No. |
100063-55-6 |
|---|---|
Molecular Formula |
C32H23CuN12O9S4 |
Molecular Weight |
911.4 g/mol |
IUPAC Name |
azanium;copper(1+);15,24,33-trisulfamoyl-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6-sulfonic acid |
InChI |
InChI=1S/C32H19N11O9S4.Cu.H3N/c33-53(44,45)13-1-5-17-21(9-13)29-36-25(17)38-30-23-11-15(55(35,48)49)3-7-19(23)27(40-30)42-32-24-12-16(56(50,51)52)4-8-20(24)28(43-32)41-31-22-10-14(54(34,46)47)2-6-18(22)26(37-29)39-31;;/h1-12H,(H7-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H3/q-2;+1;/p+1 |
InChI Key |
QLNGWONDIDBVHE-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)N)C(=N7)N=C2[N-]3)S(=O)(=O)N)C9=C4C=CC(=C9)S(=O)(=O)O.[NH4+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


